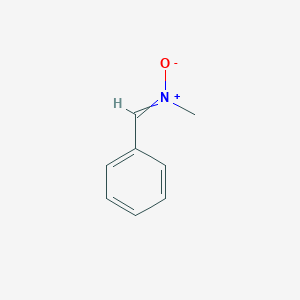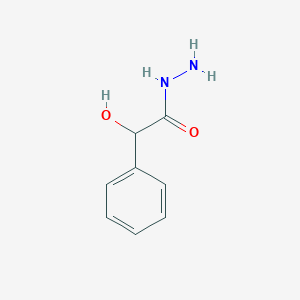
N-(4-aminophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
N-(4-aminophenyl)-2-methylpropanamide and its derivatives play a crucial role in environmental science, especially in the degradation of pollutants through advanced oxidation processes (AOPs). These processes are vital for treating water contaminated with acetaminophen (ACT), leading to various by-products. The study conducted by Qutob et al. (2022) highlights the effectiveness of AOPs in breaking down ACT into less harmful compounds, thus mitigating environmental pollution. The research provides a comprehensive overview of the degradation pathways, kinetics, and mechanisms involved in the AOPs, emphasizing the environmental impact of pharmaceutical pollutants and the efficiency of AOPs in their treatment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthetic Opioids on the Illicit Drug Market
The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, have been detailed in the review by Sharma et al. (2018). This research discusses the emergence of these compounds as substances of abuse and their significant impact on drug markets, prevalence, and harm. The study underlines the importance of international early warning systems in tracking emerging psychoactive substances, facilitating the gathering of relevant data for detailed risk assessments. This research underscores the need for continuous monitoring and regulation to manage the risks associated with these potent substances (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Biomarkers for Cancer Risk Assessment
The metabolism and carcinogenicity of 4-aminobiphenyl (4-ABP) and its adducted form, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), have been extensively reviewed by Chen et al. (2018). This review provides valuable insights into the use of dG-C8-4-ABP as a biomarker for assessing cancer risk, particularly in the context of tobacco smoke exposure and dietary factors. The study emphasizes the significance of detecting and quantitating dG-C8-4-ABP in biological samples to evaluate the carcinogenic potential of 4-ABP, contributing to improved cancer prevention and risk assessment strategies (Chen, Zhang, & Vouros, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZENEPXJSXLINE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353013 |
Source


|
| Record name | N-(4-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-methylpropanamide | |
CAS RN |
441053-25-4 |
Source


|
| Record name | N-(4-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














